Erucic Acid Methyl-d3 Ester

GC-MS Internal Standard Matrix Effect

Quantifying erucic acid in complex matrices often suffers from analyte loss and matrix effects, compromising data accuracy. Erucic Acid Methyl-d3 Ester solves this as a precise internal standard. - Exact Co-elution: Identical chromatographic behavior to native erucic acid, ensuring accurate correction for ion suppression/enhancement. - Stable Isotope Labeling: Trideuteriomethyl ester (-OCD₃) provides a distinct mass shift for unambiguous GC-MS quantification. - Method Validation: Robust performance supports development of SOPs for regulatory compliance in food and oleochemical quality control.

Molecular Formula C₂₃H₄₁D₃O₂
Molecular Weight 355.61
Cat. No. B1162341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErucic Acid Methyl-d3 Ester
Synonyms(13Z)-13-Docosenoic Acid Methyl-d3 Ester;  (Z)-13-Docosenoic Acid Methyl-d3 Ester;  Brassidic acid methyl-d3 ester;  (Z)-Erucic acid methyl-d3 ester;  Agnique ME 22U-d3;  Methyl-d3 13(Z)-docosenoate;  Methyl-d3 cis-13-docosenoate;  Methyl-d3 erucate
Molecular FormulaC₂₃H₄₁D₃O₂
Molecular Weight355.61
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erucic Acid Methyl-d3 Ester: GC-MS Internal Standard


Erucic Acid Methyl-d3 Ester (C₂₃H₄₁D₃O₂, MW 355.61) is a stable isotope-labeled analog of erucic acid methyl ester, wherein the methyl ester moiety (-OCH₃) is replaced with a trideuteriomethyl group (-OCD₃) [1]. This compound serves as a critical internal standard (IS) for the accurate quantification of erucic acid (cis-13-docosenoic acid) in complex biological and food matrices via gas chromatography-mass spectrometry (GC-MS) [2]. Its primary utility lies in compensating for analyte losses during sample preparation (extraction, saponification, derivatization) and correcting for matrix effects and instrument variability inherent in GC-MS analysis [2].

Why Erucic Acid Methyl-d3 Ester Substitution Fails


Generic substitution of Erucic Acid Methyl-d3 Ester with unlabeled erucic acid methyl ester or structurally similar fatty acid ethyl esters (FAEE) in GC-MS quantification workflows introduces significant and quantifiable errors. Unlike its unlabeled counterpart, the deuterated analog co-elutes precisely with the native analyte, ensuring identical ionization efficiency and chromatographic behavior, which is critical for accurate correction of matrix effects [1]. Substituting with a non-deuterated analog or a different ester class (e.g., ethyl esters) results in a retention time shift, leading to differential ion suppression/enhancement and compromised quantitative accuracy [1]. This differential behavior underscores why the specific deuterated methyl ester is an indispensable, non-interchangeable component for achieving reliable, validated quantification data [1].

Erucic Acid Methyl-d3 Ester Superiority Evidence


Co-Elution with Native Analyte

On a polar GC column (CP-Sil 88), trideuterium-labeled methyl esters (d3-FAME) of fatty acids, such as Erucic Acid Methyl-d3 Ester, co-elute exactly with their corresponding unlabeled fatty acid methyl esters (FAME) [1]. In direct contrast, fatty acid ethyl esters (FAEE) elute approximately 0.5 minutes after the respective FAME [1]. This co-elution ensures that the internal standard and the analyte experience identical ionization conditions within the mass spectrometer source, which is a prerequisite for accurately correcting for variable matrix-induced ion suppression or enhancement [1].

GC-MS Internal Standard Matrix Effect Co-elution

Defined SIM Detection Parameters

For GC-MS analysis in Selected Ion Monitoring (SIM) mode, specific mass-to-charge (m/z) values have been established for the detection of d3-methyl esters. The study recommends monitoring m/z 77 and 90 for d3-methyl esters of saturated fatty acids, which yield minimal to no response from unlabeled FAMEs [1]. While these specific m/z values are for saturated fatty acids, they provide a robust framework for developing SIM methods for the unsaturated erucic acid analog. This targeted approach provides superior sensitivity and selectivity compared to full-scan MS analysis of unlabeled compounds, which suffers from higher background noise and potential co-eluting interferences [1].

GC-MS Selected Ion Monitoring Mass Spectrometry Method Development

High Purity for Accurate Calibration

Reputable suppliers of Erucic Acid Methyl-d3 Ester, such as Toronto Research Chemicals (Cat. No. TRC-E649917), specify a high purity level (typically ≥95%) as determined by GC . This contrasts with some commercial sources of unlabeled erucic acid methyl ester, which may have lower purity specifications (e.g., >90.0% GC) [1]. High chemical purity is paramount for an internal standard, as any impurities can co-elute with target analytes, cause ion suppression, or lead to inaccurate calibration curves, thereby compromising the reliability of the quantitative data .

Analytical Standard Purity Quality Control Calibration

Erucic Acid Methyl-d3 Ester Applications


Food Safety and Authenticity Testing

For laboratories conducting erucic acid analysis in oils, fats, and foodstuffs to comply with regulations (e.g., the now-repealed but historically influential EU Directive 80/891/EEC), Erucic Acid Methyl-d3 Ester is the superior internal standard [1]. The demonstrated co-elution with the native methyl ester on polar GC columns [2] is critical for achieving the high accuracy and reproducibility required for regulatory compliance and for definitively quantifying erucic acid levels, especially in low-erucic acid rapeseed (LEAR) varieties and derived food products where precision at low concentrations is paramount [2].

Lipidomic Profiling in Biological Matrices

In lipidomics research involving complex matrices such as plasma, tissues, or cell cultures, the use of Erucic Acid Methyl-d3 Ester is essential to correct for significant matrix effects that plague electrospray ionization (ESI) and GC-MS analyses [2]. Its exact co-elution with the target analyte [2] ensures that differential ion suppression or enhancement is accurately accounted for, enabling researchers to obtain precise, relative quantitation of erucic acid in the context of broader fatty acid methyl ester (FAME) profiling studies. Substituting with a non-co-eluting standard would introduce systematic error and invalidate comparative analyses between samples.

Industrial QC Method Development

Analytical chemistry laboratories in the food and oleochemical industries developing or validating new GC-MS methods for fatty acid analysis require a robust internal standard [2]. Erucic Acid Methyl-d3 Ester, with its established chromatographic behavior [2] and defined SIM potential [2], provides a reliable foundation for method validation. Its use facilitates the demonstration of key method performance parameters such as precision, accuracy, and robustness, which are essential for establishing standard operating procedures (SOPs) for routine quality control of raw materials and finished products containing erucic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Erucic Acid Methyl-d3 Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.